N-(1-benzyl-4-piperidinyl)-2-[(1-isopentyl-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide
Description
“N-(1-benzyl-4-piperidinyl)-2-[(1-isopentyl-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide” is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Properties
Molecular Formula |
C25H35N3O3 |
|---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-[2-methyl-1-(3-methylbutyl)-4-oxopyridin-3-yl]oxyacetamide |
InChI |
InChI=1S/C25H35N3O3/c1-19(2)9-15-28-16-12-23(29)25(20(28)3)31-18-24(30)26-22-10-13-27(14-11-22)17-21-7-5-4-6-8-21/h4-8,12,16,19,22H,9-11,13-15,17-18H2,1-3H3,(H,26,30) |
InChI Key |
MARODMRACLQHNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CN1CCC(C)C)OCC(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-benzyl-4-piperidinyl)-2-[(1-isopentyl-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide” typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl group, and the attachment of the acetamide moiety. Common reagents used in these reactions include benzyl chloride, piperidine, and acetic anhydride. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
“N-(1-benzyl-4-piperidinyl)-2-[(1-isopentyl-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, “N-(1-benzyl-4-piperidinyl)-2-[(1-isopentyl-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide” is investigated for its potential interactions with biological macromolecules. Studies may focus on its binding affinity to proteins or its effects on cellular pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects. Research may involve evaluating its efficacy and safety in preclinical and clinical studies.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of “N-(1-benzyl-4-piperidinyl)-2-[(1-isopentyl-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- N-(1-benzyl-4-piperidinyl)-acetamide
- N-(1-benzyl-4-piperidinyl)-2-oxoacetamide
- N-(1-benzyl-4-piperidinyl)-2-hydroxyacetamide
Uniqueness
What sets “N-(1-benzyl-4-piperidinyl)-2-[(1-isopentyl-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide” apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a compound of interest in various research fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
